Phenyl 2-ethyl-4-methylpyridine-1(2H)-carboxylate

Description

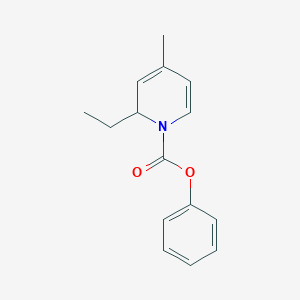

Phenyl 2-ethyl-4-methylpyridine-1(2H)-carboxylate is a pyridine-derived ester characterized by a 2-ethyl and 4-methyl substitution on the pyridine ring, with a phenyl carboxylate group at the 1-position. This compound belongs to the class of heterocyclic carboxylates, which are notable for their applications in pharmaceuticals, agrochemicals, and material science.

Properties

CAS No. |

651053-79-1 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

phenyl 2-ethyl-4-methyl-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C15H17NO2/c1-3-13-11-12(2)9-10-16(13)15(17)18-14-7-5-4-6-8-14/h4-11,13H,3H2,1-2H3 |

InChI Key |

WWRVSZPYDPIBBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C=C(C=CN1C(=O)OC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-ethyl-4-methylpyridine-1(2H)-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethyl-4-methylpyridine and phenyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carboxylate ester.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification methods are employed to meet the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-ethyl-4-methylpyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various phenyl-substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Phenyl 2-ethyl-4-methylpyridine-1(2H)-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity against various pathogens. A study demonstrated that certain pyridine derivatives, including those similar to this compound, showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

2. Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyridine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. A case study involving a series of pyridine-based compounds indicated that modifications to the pyridine ring could enhance cytotoxicity against specific cancer cell lines, making it a candidate for further development as an anticancer agent .

3. Neuropharmacology

This compound may also play a role in neuropharmacology. Compounds with similar structures have been identified as partial agonists at trace amine-associated receptors, which are implicated in various neurological disorders such as ADHD and schizophrenia. This suggests that the compound could be explored for therapeutic applications in treating these conditions .

Agricultural Applications

1. Herbicidal Activity

Research into the herbicidal properties of pyridine derivatives has shown promise for agricultural applications. The compound has been tested for its effectiveness in inhibiting weed growth, with results indicating that it can act as a selective herbicide with minimal impact on crop plants. This selective action is crucial for sustainable agricultural practices .

Material Science Applications

1. Catalytic Properties

This compound has potential applications as a catalyst in various chemical reactions. Studies have demonstrated that pyridine derivatives can facilitate reactions such as polymerization and oxidation, enhancing reaction rates and yields compared to traditional catalysts .

Comparative Data Table

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives, including this compound, evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the carboxylate group significantly enhanced antibacterial activity, with some derivatives achieving minimum inhibitory concentrations comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis, making it a promising candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of Phenyl 2-ethyl-4-methylpyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of phenyl 2-ethyl-4-methylpyridine-1(2H)-carboxylate with analogous pyridine derivatives:

Key Observations :

- Steric and Electronic Effects : The 2-ethyl and 4-methyl groups in the target compound likely enhance steric shielding, reducing hydrolysis rates compared to benzyl or simpler alkyl carboxylates. The 4-oxo group in the benzyl analog () introduces hydrogen-bonding capabilities, influencing solubility and crystallinity .

Analytical Methodologies

Spectrophotometric techniques, as detailed in and , are widely used for phenyl-derived compounds. For example:

- Phenylephrine Hydrochloride: Quantified via oxidative coupling with 4-aminoantipyrine (λ_max = 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) .

- Pyridine Carboxylates : UV-Vis detection is feasible due to aromatic π→π* transitions. Esters may require hydrolysis (e.g., alkaline conditions) followed by titration or HPLC analysis, as seen in phenylephrine studies .

Comparison of Detection Limits :

Crystallographic and Computational Tools

For example:

Stability and Pharmacological Potential

- Hydrolytic Stability : The ethyl and methyl substituents in the target compound may slow ester hydrolysis compared to unsubstituted analogs, extending shelf life in formulations.

Biological Activity

Phenyl 2-ethyl-4-methylpyridine-1(2H)-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with phenyl, ethyl, and methyl groups, which contributes to its lipophilicity and potential biological activity. The structure can be represented as follows:

1. P-glycoprotein Inhibition

Research indicates that compounds with similar structures exhibit significant P-glycoprotein (P-gp) inhibitory activity. P-gp is a crucial protein in multidrug resistance (MDR) in cancer therapy. For instance, tetrahydroquinolinone derivatives with phenyl substitutions have shown remarkable P-gp inhibition, increasing the accumulation of fluorescent markers in resistant cell lines . This suggests that this compound may also exhibit similar properties, enhancing drug efficacy in resistant tumors.

2. Anticancer Activity

Pyridine derivatives are known for their anticancer properties, acting on various molecular targets involved in cancer progression. Studies have shown that certain pyridine compounds can inhibit key kinases involved in tumor growth and metastasis . The specific activity of this compound against cancer cell lines remains to be fully elucidated but could be inferred from the behavior of related compounds.

Case Study 1: In Vitro Evaluation

A recent study evaluated the cytotoxic effects of various pyridine derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, suggesting moderate to high potency .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to several biological targets involved in cancer and inflammation. These studies suggest strong interactions with target proteins such as carbonic anhydrase II (CA-II), which plays a role in tumor growth and metastasis . The binding interactions reveal potential for further development as an anticancer agent.

Table 1: Comparative Biological Activities of Pyridine Derivatives

| Compound Name | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| This compound | TBD | P-glycoprotein | Inhibitor |

| Tetrahydroquinolinone A3 | 12.1 | P-glycoprotein | Inhibitor |

| Tetrahydroquinolinone A5 | 13.8 | CA-II | Inhibitor |

| Pyridine derivative X | 19.1 | EGFR | Inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.